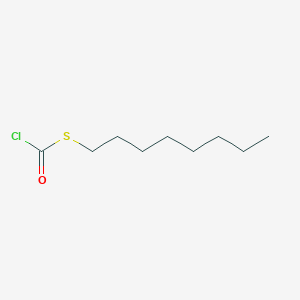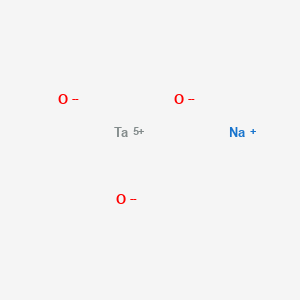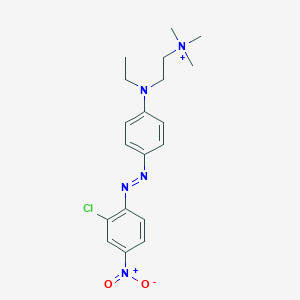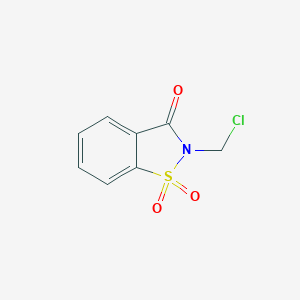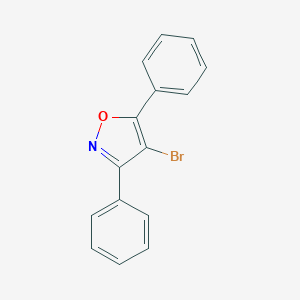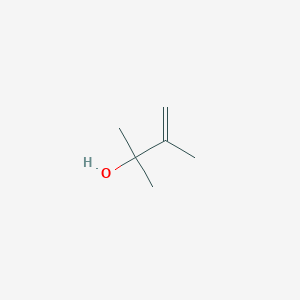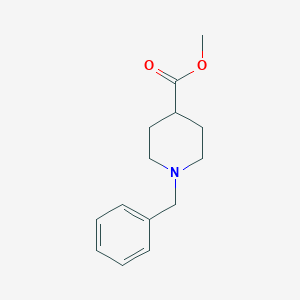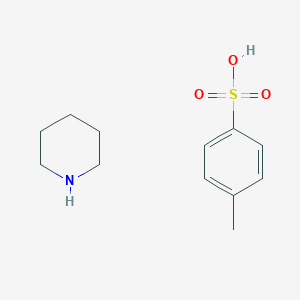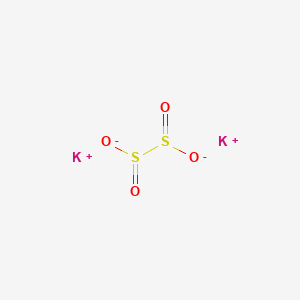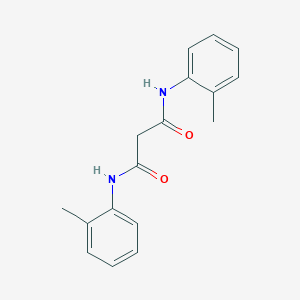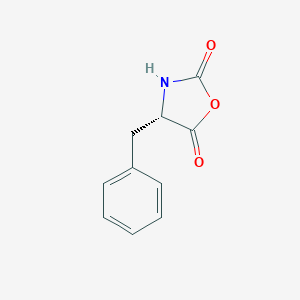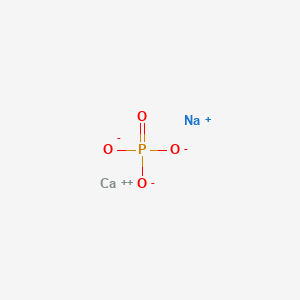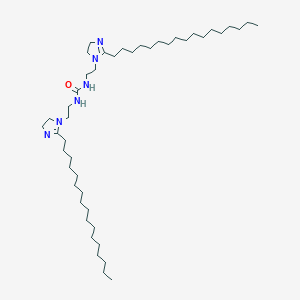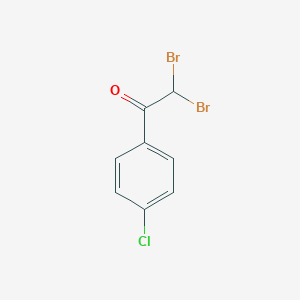
2,2-Dibromo-1-(4-chlorophenyl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2,2-Dibromo-1-(4-chlorophenyl)ethanone often involves complex chemical procedures. For example, 1,1′-[4-(2,4-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]diethanone was synthesized using specific reagents and conditions, highlighting the intricate nature of such synthetic processes (Sundar et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-Dibromo-1-(4-chlorophenyl)ethanone has been studied using various techniques. For instance, the molecular structure of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was confirmed using IR and single crystal X-ray diffraction studies, providing insights into the geometric and electronic structures of such compounds (Najiya et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 2,2-Dibromo-1-(4-chlorophenyl)ethanone-related compounds are diverse. For instance, the reaction of 1-Acyl- and Aroyl-2-hydroxy-3,3-dimethylindolines with Arylamines catalyzed by BF3·Etherate leading to the formation of Dihydroindolo[1,2-c]quinazoline is an example of the complexity and variety of reactions these compounds can undergo (Harano et al., 2007).
Physical Properties Analysis
The physical properties of such compounds are often characterized through various spectroscopic methods. For example, the FT-IR and FT-Raman spectra of 1-[6-(4-Chlorophenyl)-1-[(6-chloropyridin-3-yl)methyl]-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1,6-dihydropyrimidin-5-yl]ethanone provided valuable information on its vibrational properties, which are crucial for understanding its physical characteristics (Song et al., 2008).
Chemical Properties Analysis
Chemical properties of 2,2-Dibromo-1-(4-chlorophenyl)ethanone and related compounds can be quite complex. The study of molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one by HF and density functional methods is an example of the detailed chemical property analysis these compounds undergo (Mary et al., 2015).
Applications De Recherche Scientifique
Moskvina et al. (2015) developed a sequence for preparing 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one. This process involved the use of 1-(2,4-dihydroxyphenyl)ethanone or 1-(2-hydroxy-4-methoxyphenyl)ethanone in a condensation reaction with N,N-dimethylformamide dimethyl acetal, leading to heterocyclization to give an isoflavone (Moskvina, Shilin, & Khilya, 2015).
Zheng, Cui, and Rao (2014) synthesized the title compound (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime from dehydroabietic acid, examining its crystal structure and observing no directional interactions except van der Waals contacts in the crystal structure (Zheng, Cui, & Rao, 2014).
Yoon, Cho, and Kim (1998) prepared 1-aryl-2,2-dihalogenoethanone oximes, including 1-aryl-2,2-dibromoethanone oximes, and reacted them with tetrasulfur tetranitride to synthesize 3-aryl-4-halogeno-1,2,5-thiadiazoles, proposing a mechanism for the formation of these compounds (Yoon, Cho, & Kim, 1998).
Nenajdenko et al. (2005) discussed the conversion of arylalkylketones, including 1-(4-chlorophenyl)ethanone, into dichloroalkenes, focusing on catalytic methods and waste disposal (Nenajdenko, Korotchenko, Shastin, & Balenkova, 2005).
Miao et al. (2019) studied the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol using a new Acinetobacter sp. isolate, demonstrating its application in the stereoselective synthesis of a chiral intermediate of Miconazole (Miao, Liu, He, & Wang, 2019).
De-liang (2010) synthesized 2-chloro-1-(4-chlorophenyl) ethanone from chlorobenzene and chloroacetyl chloride and then prepared 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone from it under phase transfer catalysis (De-liang, 2010).
Propriétés
IUPAC Name |
2,2-dibromo-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWBLFIQIJHEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406138 | |
| Record name | 2,2-dibromo-1-(4-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1-(4-chlorophenyl)ethanone | |
CAS RN |
13651-12-2 | |
| Record name | 2,2-dibromo-1-(4-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
